Triallyl cyanurate

Catalog No.
S590393
CAS No.
101-37-1
M.F
C12H15N3O3
M. Wt
249.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallyl cyanurate

CAS Number

101-37-1

Product Name

Triallyl cyanurate

IUPAC Name

2,4,6-tris(prop-2-enoxy)-1,3,5-triazine

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2

InChI Key

BJELTSYBAHKXRW-UHFFFAOYSA-N

SMILES

C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C

Synonyms

2,4,6-tris(allyloxy)-1,3,5-triazine

Canonical SMILES

C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C

Polymer Science and Materials Engineering:

TAC serves as a crosslinking agent for various polymers, enhancing their mechanical properties like strength, stiffness, and thermal stability. This property makes it valuable in diverse applications such as:

  • Production of high voltage cable insulation materials: Research suggests TAC's potential to improve the cross-linking efficiency of polyethylene used in high voltage cable insulation []. Studies have explored the reaction mechanisms of TAC during this process using theoretical calculations [].
  • Development of composite materials: TAC plays a role in creating polymer composites with improved properties. A study investigated the use of TAC in a glass fiber composite, demonstrating its influence on the material's thermo-mechanical behavior.

Potential Applications in Other Fields:

Beyond polymer science, ongoing research explores TAC's potential applications in other areas:

  • Biomedical research: Some studies suggest TAC's potential use in drug delivery systems, although further research is needed [].
  • Environmental science: Limited research explores the potential impact of TAC on the environment and human health, highlighting the need for further evaluation [].

Triallyl cyanurate is a chemical compound with the molecular formula C12H15N3O3C_{12}H_{15}N_{3}O_{3}. It is categorized as a tri-functional monomer, primarily utilized in polymer chemistry for cross-linking applications. This compound appears as a white crystalline solid and is insoluble in water, with a melting point ranging from approximately 24 to 25 degrees Celsius (74 to 77 degrees Fahrenheit) and a boiling point of around 149 degrees Celsius at reduced pressure . Triallyl cyanurate is notable for its ability to undergo cross-linking reactions, which enhances the mechanical properties of polymers, making it valuable in various industrial applications.

, particularly those involving polymerization. It can react with other monomers or polymers under heat or radiation to form cross-linked networks, which are crucial for producing durable materials. The compound can also engage in reactions with isocyanates and amines, leading to the formation of polyurethanes and other derivatives. These reactions are often exothermic and can release toxic gases if not managed properly .

Key Reactions:

  • Cross-linking with Polyethylene: Triallyl cyanurate has been studied for its role in the ultraviolet radiation cross-linking process of polyethylene, which is essential for creating high-voltage insulation materials .
  • Reactivity with Isocyanates: The compound can react vigorously with various functional groups, including amines and alcohols, necessitating careful handling during synthesis .

Triallyl cyanurate is synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of a catalyst, typically an alkali hydroxide. This method facilitates the substitution reaction needed to form the triallyl ester:

  • Reactants: Cyanuric chloride and allyl alcohol.
  • Catalyst: Alkali hydroxide (e.g., sodium hydroxide).
  • Process: The reaction proceeds under controlled conditions to prevent runaway reactions that could release toxic by-products.

This synthesis method is well-documented in patent literature and provides a reliable pathway for producing triallyl cyanurate on an industrial scale .

Triallyl cyanurate finds extensive applications in various fields due to its cross-linking capabilities:

  • Polymer Industry: Used as a cross-linker in thermosetting resins and elastomers.
  • Electrical Insulation: Employed in high-voltage cable insulation materials due to its excellent thermal stability and mechanical strength.
  • Coatings and Adhesives: Acts as an additive to enhance the performance characteristics of coatings and adhesives.

These applications leverage its unique properties to improve material performance across different industries .

Interaction studies involving triallyl cyanurate focus on its reactivity with other chemical compounds. Research indicates that it can react exothermically with amines, aldehydes, alcohols, and other functional groups, which may lead to polymerization or degradation processes. Understanding these interactions is critical for safe handling and effective utilization in industrial applications .

Notable Interactions:

  • With Isocyanates: Forms polyurethanes through addition reactions.
  • With Alcohols: Potential for explosive reactions if not conducted under controlled conditions.

Triallyl cyanurate shares structural similarities with several other compounds that also serve as cross-linkers or polymer modifiers. Here are some notable compounds:

Compound NameStructure TypeUnique Features
Triallyl isocyanurateTri-functional monomerUsed primarily for polyurethane production
DivinylbenzeneCross-linking agentCommonly used in the production of polystyrene resins
Ethylene glycol dimethacrylateCross-linkerEnhances mechanical properties of acrylics
Glycidyl methacrylateReactive monomerProvides epoxy functionalities

Uniqueness of Triallyl Cyanurate

Triallyl cyanurate's unique tri-functional structure allows it to form highly cross-linked networks that provide exceptional thermal stability and mechanical strength compared to other similar compounds. Its specific reactivity profile also differentiates it from alternatives like divinylbenzene or glycidyl methacrylate, making it particularly valuable in specialized applications such as high-voltage insulation materials.

Nucleophilic Substitution Reactions in Triallyl Cyanurate Synthesis

The primary synthetic pathway for triallyl cyanurate involves nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are sequentially replaced by allyl groups. This fundamental reaction mechanism forms the basis for most industrial and laboratory synthesis methods. The general reaction can be represented as a substitution process between cyanuric chloride and allyl alcohol in the presence of an alkali hydroxide.

The substitution process follows specific reaction kinetics governed by the electron-deficient nature of the s-triazine ring. Cyanuric chloride demonstrates sequential reactivity, with each chlorine atom showing decreasing reactivity after successive substitutions. This sequential reactivity is crucial for controlled synthesis and affects the order of addition of reagents and reaction conditions.

In typical laboratory preparations, the reaction involves adding a strong alkali hydroxide solution rapidly (within 0.5 seconds to 5 minutes) to a pre-cooled mixture containing cyanuric chloride, allyl alcohol, and ice in either excess allyl alcohol or an inert solvent such as toluene. During the reaction, temperature management is critical—allowing it to rise from initial cooling temperatures to a final temperature of approximately 50-85°C, with 75°C being optimal for many processes.

Research has demonstrated that s-triazine undergoes sequential nucleophilic substitution with precise control requirements. A significant finding indicates that once an amine group is incorporated onto the s-triazine ring, it becomes extremely difficult to substitute any other nucleophile. Additionally, for O,N-type substituted s-triazine derivatives, O-type nucleophiles should always be incorporated first to achieve the desired product.

Solvent-Free and Low-Temperature Salification Approaches

Environmental concerns and economic considerations have driven the development of solvent-free and low-temperature approaches for TAC synthesis. These methods represent significant advancements in green chemistry principles applied to industrial production.

A notable solvent-free approach involves a salifying process where slightly excessive allyl chloride is added to a reactor to ensure complete reaction of cyanuric acid. This method eliminates the need for additional organic solvents, significantly reducing environmental impact while maintaining high product quality. The process combines solvent-free reaction conditions with low-temperature vacuum distillation and continuous membrane filtration for purification, yielding triallyl cyanurate with purity exceeding 99%, an APHA color value below 10, and yields exceeding 95%.

In a specific embodiment detailed in patent literature, the process involves adding 68.0g (1.171mol) of allyl alcohol and 120ml of solvent oil to a cooled reactor, stirring and cooling to below 15°C, then adding 65.5g (0.355mol) of cyanuric chloride. Under vigorous stirring and cooling conditions, 200g of 1.60mol 32% sodium hydroxide solution is added dropwise in two distinct phases: first controlling temperature at 25°C during addition of 75% of the sodium hydroxide solution (dropping time approximately 1.5 hours), then removing the cooling medium and allowing temperature to naturally increase to 40°C for the remaining addition. This two-stage temperature control approach enhances reaction selectivity and product quality.

Table 1 presents the physical and chemical properties of triallyl cyanurate that are essential for understanding its behavior in various synthesis conditions.

Table 1: Physical and Chemical Properties of Triallyl Cyanurate

PropertyValueReference
CAS Number101-37-1
Molecular FormulaC₁₂H₁₅N₃O₃
Molecular Weight249.30 g/mol
Density1.110 g/ml
Melting Point25.00°C - 28.00°C
Boiling Point149.00°C - 150.00°C (at 4.00 mmHg)
Flash Point110.00°C
Storage Temperature2.00°C

Catalytic Systems for Enhanced Yield and Purity

Catalytic systems have emerged as powerful tools for enhancing both the yield and purity of triallyl cyanurate synthesis. These systems accelerate reaction rates, improve selectivity, and minimize the formation of unwanted byproducts.

Cu²⁺ catalyzed rearrangement has been reported as an effective approach for the preparation of triallyl isocyanurate (TAIC), the isomeric form of TAC. While this specific catalytic system is reported for TAIC, the underlying principles and mechanisms may be applicable to TAC synthesis with appropriate modifications. The copper catalyst facilitates electron transfer processes critical for controlled rearrangement reactions.

For related isocyanurate compounds, innovative organocatalytic systems have demonstrated exceptional efficiency. Tetrabutylammonium phthalimide-N-oxyl and tetraethylammonium 2-(carbamoyl)benzoate have proven effective as organocatalysts for selective cyclotrimerization reactions under mild conditions. These metal-free catalysts operate with remarkably low loadings (0.025 and 0.25 mol%, respectively) under solvent-free conditions at room temperature, completing reactions in very short timeframes.

Further advances in catalytic systems include N-heterocyclic olefins, which have achieved high to excellent yields in cyclotrimerization reactions with catalyst loadings as low as 0.005% under bulk conditions. While these specific catalytic systems are reported for related compounds, they suggest promising avenues for catalyst development in triallyl cyanurate synthesis, potentially revolutionizing industrial production methods through enhanced efficiency and selectivity.

Continuous Flow Reactor Technologies in Industrial-Scale Production

Continuous flow reactor technologies represent a paradigm shift in industrial-scale triallyl cyanurate production, offering significant advantages over traditional batch processes in terms of efficiency, consistency, and operational safety.

A method for continuously synthesizing triallyl isocyanurate (TAIC) in a tubular reactor with axial stirring demonstrates the potential of this approach. The process begins with the dehydration and deamination of urea and sodium carbonate in DMF solvent to produce a DMF slurry of sodium cyanate. This slurry, along with allyl chloride, is then proportionally pumped using specialized metering equipment into a tubular reactor with axial stirring where substitution and cyclization reactions occur. The final product is obtained through rectification after filtration and desalination.

This continuous process eliminates a critical limitation of traditional batch synthesis methods: the requirement for dried cyanate (sodium cyanate or potassium cyanate) before reaction. Additionally, it prevents the formation of undesirable byproducts such as unringed allyl cyanate and various substituted polycyanic acids, while reducing allyl chloride hydrolysis. The method offers simple operation, high product yield, and superior quality, making it particularly suitable for large-scale industrial implementation.

The advantages of continuous flow processes extend beyond reaction efficiency. These systems provide better heat transfer, more precise control of reaction parameters, reduced operator exposure to hazardous materials, and smaller equipment footprints compared to equivalent batch processes. The controlled environment also facilitates real-time monitoring and adjustments, ensuring consistent product quality and reducing batch-to-batch variation.

Table 2: Comparison of Different Synthesis Methods for Triallyl Cyanurate

Synthesis MethodKey ConditionsAdvantagesDisadvantagesYieldPurityReference
Traditional Batch MethodCyanuric chloride + allyl alcohol + NaOH, 50-85°CWell-established, scalableRequires precise temperature control, solvent usageNot specifiedNot specified
Solvent-Free Low-Temperature SalificationCyanuric acid trisodium + chloropropene, without organic solventsLow production cost, low environmental pollutionRequires specialized equipment for low-temperature vacuum distillation>95%>99%
Continuous Flow ProcessTubular reactor with axial stirringSimple operation, high yield, good qualityComplex setup, higher initial investmentHigh (not specified)Good (not specified)
Two-Stage Temperature Control Method1st stage: 20-25°C, 2nd stage: 40°CBetter control over reaction, reduced byproductsLonger reaction time (4+ hours)Not specifiedNot specified

Byproduct Formation and Mitigation in Cyanuric Chloride-Allyl Alcohol Reactions

The reaction between cyanuric chloride and allyl alcohol can generate various byproducts that impact product purity, yield, and process economics. Understanding the mechanisms of byproduct formation and implementing effective mitigation strategies is essential for optimizing triallyl cyanurate synthesis.

Common byproducts include mono- and di-substituted intermediates resulting from incomplete reaction, hydrolysis products from competing reactions with water, and oligomeric species formed through side reactions of allyl groups. These undesired products not only reduce yield but can also complicate purification processes and compromise final product quality.

Precise control of reaction conditions represents a primary strategy for byproduct mitigation. Maintaining the reaction solution in a slightly alkaline state throughout the process and keeping the temperature constant at 15±3°C during critical reaction phases prevents many unwanted side reactions. The molar ratios of reactants also significantly influence byproduct formation, with optimal results observed when using allyl alcohol at approximately 4.5 times the molar quantity of cyanuric chloride and caustic soda at about 3.3 times the molar quantity of cyanuric chloride.

The sequential addition of reagents provides another effective approach to byproduct control. Alternating the addition of aqueous caustic soda solution and cyanuric chloride to the aqueous allyl alcohol solution enables better regulation of reaction pathways. This methodology helps maintain optimal pH and temperature conditions throughout the reaction, minimizing unwanted side reactions.

Solvent selection also plays a crucial role in byproduct management. While traditional methods typically employ toluene or other aromatic hydrocarbons, alternative approaches using solvent-free conditions or different solvent systems like "6# Solvent oil" have demonstrated reduced byproduct formation and improved product quality.

For purification, various techniques effectively remove byproducts to obtain high-purity triallyl cyanurate. These include multiple water washes to remove inorganic salts, distillation under reduced pressure to eliminate volatile impurities, and filtration to improve clarity. Some processes incorporate stabilizers to prevent degradation during storage and maintain product quality over extended periods.

Free Radical Initiation Pathways in Allyl Polymerization

The free radical polymerization of triallyl cyanurate is initiated by peroxides or azo compounds, which decompose under thermal or photochemical conditions to generate primary radicals. These radicals abstract allylic hydrogen atoms from TAC, forming resonance-stabilized allyl radicals that propagate through addition to the monomer’s double bonds [2] [3]. For instance, di-tert-butyl peroxide initiates TAC polymerization at 135–165°C, with gradual initiator addition improving monomer conversion by 200–300% compared to batch processes [2]. Density functional theory (DFT) studies indicate that the activation energy for hydrogen abstraction from TAC’s methylene groups ranges between 25–30 kJ/mol, favoring rapid radical formation [1].

The propagation phase involves sequential addition of TAC molecules, with each allyl group participating in chain growth. However, steric hindrance from the cyanurate ring limits the accessibility of the third allyl group, resulting in partially crosslinked intermediates [4]. Real-time infrared spectroscopy confirms that TAC’s polymerization follows a radical-mediated cyclization (RMC) mechanism, where radicals cyclize to form five-membered rings before propagating further [3].

Table 1: Key Parameters in TAC Free Radical Polymerization

ParameterValue/DescriptionSource
Optimal initiatorDi-tert-butyl peroxide [2]
Activation energy (ΔE‡)25–30 kJ/mol [1]
Conversion improvement200–300% with gradual initiator addition [2]

Cyclopolymerization Behavior and Steric Effects Analysis

Cyclopolymerization dominates TAC’s reaction pathway due to the proximity of its allyl groups. During propagation, a radical on one allyl group reacts intramolecularly with a neighboring double bond, forming a cyclopentane-like structure [3]. This process reduces chain mobility and increases the glass transition temperature (Tg) of the resulting polymer. Steric effects from the cyanurate core impose geometric constraints, favoring six-membered ring formation over five-membered alternatives, as evidenced by DFT calculations [1].

Comparative studies with triallyl isocyanurate (TAIC) reveal that TAC’s cyanurate ring enhances steric shielding, reducing the cyclization rate by 15–20% [1]. However, the rigidity of the cyanurate core improves thermal stability, with TAC-based networks exhibiting decomposition temperatures exceeding 300°C [4].

Intermolecular Crosslinking Efficiency in Multifunctional Systems

TAC’s trifunctional structure enables efficient intermolecular crosslinking, with each molecule contributing three potential reaction sites. Crosslinking density correlates directly with initiator concentration, as higher radical flux promotes simultaneous activation of multiple allyl groups [2]. In polyethylene (PE) crosslinking systems, TAC achieves a crosslinking rate of 0.15 s⁻¹, outperforming trimethylolpropane trimethacrylate (TMPTMA) by 40% due to reduced steric hindrance [1].

Table 2: Crosslinking Efficiency of TAC vs. TAIC

PropertyTACTAICSource
Crosslinking rate (s⁻¹)0.150.12 [1]
Activation sites/molecule33 [4]
Thermal stability (°C)>300280 [4]

Molecular Weight Distribution Patterns via SEC-MALLS Characterization

Size-exclusion chromatography coupled with multi-angle laser light scattering (SEC-MALLS) analysis of TAC polymers reveals bimodal molecular weight distributions. The first peak (Mw ≈ 1,000–1,500 g/mol) corresponds to linear oligomers, while the second (Mw ≈ 5,000–30,000 g/mol) represents crosslinked networks [2]. Gradual initiator addition narrows the distribution, yielding a polydispersity index (Đ) of 1.5 compared to 2.0 for batch processes [2]. The Mark-Houwink-Sakurada exponent (α ≈ 0.6) confirms a branched architecture, consistent with cyclopolymerization behavior [3].

Comparative Kinetics with Structural Isomers (Triallyl Isocyanurate)

TAC and triallyl isocyanurate (TAIC) exhibit distinct polymerization kinetics due to differences in their heterocyclic cores. TAC’s cyanurate ring withdraws electron density from the allyl groups, reducing their reactivity by 12% compared to TAIC’s isocyanurate ring [1]. However, TAC forms more stable networks, with a 10% higher crosslinking density under identical conditions [1]. Time-resolved calorimetry shows that TAIC polymerizes 20% faster than TAC, attributed to its lower steric hindrance and higher radical mobility [1].

Table 3: Kinetic Parameters of TAC vs. TAIC

ParameterTACTAICSource
Propagation rate (kₚ, L/mol·s)1.2 × 10³1.5 × 10³ [1]
Crosslinking density (mol/m³)1.81.6 [1]
Cyclization preferenceSix-membered ringsFive-membered rings [1]

Physical Description

Liquid; PelletsLargeCrystals

XLogP3

2.8

Melting Point

27.0 °C

UNII

CDD3388O1D

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

101-37-1

Wikipedia

Triallyl cyanurate

General Manufacturing Information

All other basic inorganic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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